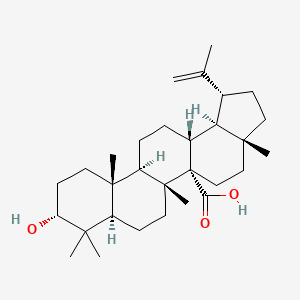

Bacosine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3aR,5aS,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOUCVRNYSHRCF-CHVGUTEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C(=O)O)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746871 | |

| Record name | Bacosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198014-94-7 | |

| Record name | Bacosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Neuroprotective Mechanisms of Bacosides: A Technical Guide

An In-depth Exploration of the Molecular Actions of Bacopa monnieri's Key Bioactive Compounds for Researchers and Drug Development Professionals.

Introduction

Recent research has increasingly focused on the therapeutic potential of natural compounds in addressing complex neurological disorders. Among these, Bacosides, the primary active saponins derived from the medicinal plant Bacopa monnieri, have garnered significant attention for their neuroprotective and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of Bacosides, with a focus on their molecular targets and signaling pathways. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that the term "Bacosine" is often used interchangeably with "Bacoside" in some literature; however, "Bacoside" is the scientifically recognized and well-documented compound. One study has suggested that some commercially available "this compound" is structurally identical to betulinic acid, another constituent of Bacopa monnieri[1]. This guide will focus on the established mechanisms of Bacosides.

Core Mechanisms of Action

Bacosides exert their neuroprotective effects through a combination of mechanisms, including the modulation of neurotransmitter systems, enhancement of the cellular antioxidant defense system, and regulation of key signaling pathways involved in neuronal survival and apoptosis.

Modulation of Neurotransmitter Systems

Bacosides have been shown to influence the levels and activity of several key neurotransmitters crucial for cognitive function, including acetylcholine (ACh), serotonin (5-HT), and dopamine (DA)[2][3].

-

Cholinergic System: A primary mechanism contributing to the cognitive-enhancing effects of Bacosides is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine[4]. By inhibiting AChE, Bacosides increase the synaptic availability of acetylcholine, a neurotransmitter vital for learning and memory[2].

-

Serotonergic and Dopaminergic Systems: Studies have indicated that treatment with Bacopa monnieri extract can lead to an increase in serotonin and dopamine levels in the hippocampus, hypothalamus, and cerebral cortex[2][5]. This modulation of monoaminergic neurotransmitters may contribute to the antidepressant and anxiolytic effects observed with Bacopa monnieri supplementation.

Antioxidant and Anti-inflammatory Properties

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Bacosides exhibit potent antioxidant and anti-inflammatory activities, thereby protecting neurons from damage.

-

Enhancement of Antioxidant Enzymes: Bacosides have been demonstrated to increase the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT)[6][7][8]. These enzymes play a critical role in detoxifying reactive oxygen species (ROS) and mitigating oxidative damage.

-

Inhibition of Lipid Peroxidation: Bacosides effectively inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury[6][8][9]. This protective effect helps maintain the structural integrity of neuronal membranes.

-

Anti-inflammatory Action: Bacosides have been shown to suppress the production of pro-inflammatory cytokines, further contributing to their neuroprotective effects.

Regulation of Cellular Signaling Pathways

Bacosides modulate several intracellular signaling pathways that are critical for neuronal survival, plasticity, and apoptosis.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and proliferation. Evidence suggests that Bacosides can activate this pathway, thereby promoting neuronal survival and protecting against apoptotic cell death.

-

Notch Signaling Pathway: In the context of cancer, particularly glioblastoma, Bacoside A has been shown to induce apoptosis by modulating the Notch signaling pathway[10][11]. Specifically, it has been observed to decrease the expression of the Notch1 receptor[10].

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on the effects of Bacosides.

| Parameter | Compound/Extract | Test System | Result | Reference |

| AChE Inhibition (IC50) | Isolated Bacoside A | In vitro assay | 9.96 µg/mL | [12] |

| Purified Bacoside A | In vitro assay | 9.91 µg/ml | [13] | |

| Bacopaside X | In vitro assay | 12.78 μM | [14] | |

| Antioxidant Activity (IC50) | Isolated Bacoside A | DPPH radical scavenging assay | 73.28 µg/mL | [12] |

| Purified Bacoside A | DPPH radical scavenging assay | 29.22 µg/ml | [13] | |

| Apoptosis Induction | Bacoside A (80 µg/mL) | U-87 MG glioblastoma cells | 31.36% early apoptotic cells | [10][15] |

| Bacoside A (100 µg/mL) | U-87 MG glioblastoma cells | 41.11% early apoptotic cells | [10][15] | |

| Cell Cycle Arrest | Bacoside A (80 µg/mL) | U-87 MG glioblastoma cells | 39.21% cells in sub-G0 phase | [10][15] |

| Bacoside A (100 µg/mL) | U-87 MG glioblastoma cells | 53.21% cells in sub-G0 phase | [10][15] |

| Parameter | Treatment | Brain Region | Effect | Reference |

| Serotonin (5-HT) Levels | Bacopa monnieri extract | Hippocampus, Hypothalamus, Cerebral Cortex | Increased | [2] |

| Acetylcholine (ACh) Levels | Bacopa monnieri extract | - | Increased | [2] |

| Dopamine (DA) Levels | Bacopa monnieri extract | - | Reduced | [2] |

| SOD and CAT Activity | Bacoside A | Rat brain | Increased | [8] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the mechanism of action of Bacosides.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the ability of Bacosides to inhibit the activity of the AChE enzyme.

-

Principle: Based on Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound (Bacoside) at various concentrations.

-

Add the AChE enzyme to the mixture and incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Lipid Peroxidation Assay (TBARS Assay)

This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically.

-

Procedure:

-

Homogenize tissue or cell samples in a suitable buffer (e.g., KCl).

-

Add a solution of TBA and an acid (e.g., trichloroacetic acid or acetic acid) to the homogenate.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow for color development.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

-

Calculate the concentration of MDA using its molar extinction coefficient[9].

-

Apoptosis Assay in U-87 MG Cells using Flow Cytometry

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with Bacoside A.

-

Principle: Utilizes Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

-

Procedure:

-

Culture U-87 MG cells and treat them with different concentrations of Bacoside A for a specified duration (e.g., 24 hours)[10][15].

-

Harvest the cells and wash them with phosphate-buffered saline (PBS)[15].

-

Resuspend the cells in Annexin V binding buffer[15].

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature[15].

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect and quantify the expression levels of specific proteins in the PI3K/Akt signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., Akt, p-Akt).

-

Procedure:

-

Lyse cells or tissues to extract total proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Akt, anti-p-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the mechanism of action of Bacosides.

Caption: Bacoside Antioxidant Mechanism.

Caption: Bacoside PI3K/Akt Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Links of Re-Emerging Therapy: A Review of Evidence of Brahmi (Bacopa monniera) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacoside A Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jees.in [jees.in]

- 13. ukaazpublications.com [ukaazpublications.com]

- 14. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacoside A Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Bacosine and Bacosides: A Technical Guide to Their Effects on Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopa monnieri, a perennial herb used for centuries in traditional Ayurvedic medicine, is renowned for its nootropic and neuroprotective properties.[1][2] Its therapeutic effects are largely attributed to a complex interplay of active phytochemicals, primarily the triterpenoid saponins known as bacosides , and to a lesser extent, alkaloids such as bacosine .[3][4] Bacoside A, a mixture of bacopaside II, bacopaside X, bacoside A3, and bacopasaponin C, is considered the most pharmacologically active component.[3][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which these compounds exert their effects on neuronal pathways, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams. The focus is on the well-documented actions of bacosides, with specific findings related to the alkaloid this compound also presented.

Core Neuroprotective and Cognitive-Enhancing Mechanisms

Bacosides exert a multi-faceted influence on the central nervous system, demonstrating antioxidant, anti-inflammatory, anti-apoptotic, and neurotransmitter-modulatory effects.[6] These actions collectively contribute to the enhancement of synaptic function, neuroprotection, and cognitive improvement.[7]

Antioxidant and Anti-inflammatory Pathways

Chronic neuroinflammation and oxidative stress are key contributors to neurodegenerative diseases. Bacosides potently mitigate these processes through several mechanisms.

-

Modulation of the Nrf2 Pathway: Bacosides have been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[8] This activation leads to increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), bolstering the cell's defense against oxidative damage.[8]

-

Inhibition of Pro-inflammatory Mediators: Bacoside A can significantly inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from activated microglial cells.[6][9] This is achieved, in part, by reducing the phosphorylation of Nuclear Factor-κB (NF-κB), a key transcription factor in the inflammatory response.[6][7] Flavonoids present in Bacopa monnieri extract also suppress the NF-κB cascade.[6]

-

Enzyme Inhibition: The extract and its constituents have been shown to inhibit inflammatory enzymes such as cyclooxygenase-2 (COX-2) and caspases 1 and 3.[6]

Modulation of Neurotransmitter Systems

Bacosides influence multiple neurotransmitter systems crucial for learning and memory.

-

Cholinergic System: One of the proposed mechanisms for cognitive enhancement is the modulation of acetylcholine (ACh) release and the inhibition of acetylcholinesterase (AChE), the enzyme that degrades ACh.[9] This leads to increased acetylcholine levels, which is vital for memory formation.

-

Serotonergic System: Bacopa extract can upregulate the level of serotonin (5-HT).[10] This is achieved by increasing the activity of tryptophan hydroxylase (TPH2), the rate-limiting enzyme in serotonin synthesis, and by modulating the serotonin transporter (SERT).[11] This modulation of the serotonergic system is linked to improved synaptic plasticity.[10]

-

Dopaminergic and GABAergic Systems: Studies indicate that Bacopa treatment can reduce dopamine (DA) levels while increasing gamma-aminobutyric acid (GABA).[10] It has also been shown to ameliorate dopaminergic imbalances, particularly affecting Dopamine D1 receptors in neonatal hypoglycemia models.[4] Bacosides also regulate the surface expression of GABARs.[8]

Enhancement of Synaptic Plasticity and Neurogenesis

The ability of bacosides to improve memory is strongly linked to their role in promoting synaptic plasticity and neuronal repair.

-

Activation of CREB Pathway: Bacosides activate the cAMP response element-binding protein (CREB), a key transcription factor for synaptic plasticity, long-term memory formation, and neurogenesis.[8][10] This activation can be mediated by upstream kinases such as Protein Kinase A (PKA) and Mitogen-activated protein kinase (MAPK).[1]

-

Upregulation of Neurotrophic Factors: Treatment with Bacopa extract leads to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and the formation of new synapses.[8]

-

Neuronal Repair: Bacosides can repair damaged neurons by stimulating kinase activity and neuronal synthesis, leading to the restoration of synaptic activity.[6][11] They have been observed to promote dendritic arborization in hippocampal CA3 neurons.[10]

Anti-Apoptotic and Other Neuroprotective Effects

-

Regulation of Bcl-2 Family Proteins: Bacosides have been found to inhibit apoptosis by regulating the expression of Bcl-2 family proteins, such as downregulating the pro-apoptotic protein Bax.[4][12] This action prevents the release of mitochondrial cytochrome c, a key step in the intrinsic apoptotic cascade.[12]

-

Reduction of Amyloid-β Aggregation: In models of Alzheimer's disease, Bacopa extract has been shown to reduce the aggregation of amyloid-β (Aβ) peptides and normalize phospho-tau levels, potentially through interaction with glycogen synthase kinase (GSK-3β) and the Wnt/β-catenin signaling pathway.[3][6]

-

Reduction of Advanced Glycation End Products (AGEs): In a model of diabetic neuropathy, the alkaloid This compound was shown to reduce the formation of AGEs, which contribute to neuronal damage.[13]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies.

Table 1: Vasoactive Effects of Bacopa monnieri Components on Rat Mesenteric Arteries

| Compound | Emax (%) | EC50 (µM) |

|---|---|---|

| Luteolin | 99.4 ± 0.7 | 4.35 ± 1.31 |

| Apigenin | 95.3 ± 2.6 | 8.93 ± 3.33 |

| Bacoside A | 83.6 ± 2.9 | 10.8 ± 5.9 |

| Bacopaside I | 79.9 ± 8.2 | 14.6 ± 5.4 |

Data from Vasodilatory Effects and Mechanisms of Action of Bacopa monnieri Active Compounds on Rat Mesenteric Arteries.[14]

Table 2: Neuroprotective Effects in Animal Models

| Compound/Extract | Model | Dosage | Key Finding |

|---|---|---|---|

| This compound (BS) | Streptozotocin-induced diabetic neuropathy (Rats) | 5 and 10 mg/kg (30 days) | Attenuated behavioral and biochemical changes; reduced AGEs formation.[13] |

| Bacopa monnieri Extract (BM) | Scopolamine-induced amnesia (Mice) | 120 mg/kg (i.p.) | Reversed amnesia by improving calmodulin activity.[1] |

| Bacopaside I | Cerebral ischemia (Rats) | 3, 10, and 30 mg/kg (oral, 6 days) | Significantly reduced neurological deficits and infarct volume.[1] |

| Bacopa monnieri Extract (BM) | Okadaic acid-induced memory impairment (Rats) | Not specified | Restored expression levels of Nrf2, HO1, and GCLC.[8] |

Experimental Protocols

Protocol 1: Evaluation of Vasorelaxant Effects

-

Objective: To investigate the vasorelaxant effects of Bacopa monnieri saponins and flavonoids.

-

Methodology:

-

Tissue Preparation: Mesenteric arteries were isolated from male Wistar rats. The endothelium was either kept intact or mechanically removed.

-

Organ Bath Technique: Arterial rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Contraction and Relaxation: Rings were pre-contracted with phenylephrine. Cumulative concentrations (0.1-100 µM) of test compounds (bacoside A, bacopaside I, luteolin, apigenin) were added to measure relaxation.

-

Mechanism Investigation: Experiments were repeated in the presence of L-NAME (an eNOS inhibitor) and in K+-depolarised vessels to assess the roles of the endothelium and calcium channels, respectively.[14]

-

Protocol 2: Evaluation of Neuroprotective Effects in a Diabetic Neuropathy Model

-

Objective: To assess the effects of this compound on neuronal dysfunction in diabetic neuropathy.

-

Methodology:

-

Induction of Diabetes: Diabetes was induced in rats via administration of streptozotocin (STZ).

-

Treatment: Chronic treatment with Bacopa monnieri alcohol extract (100, 200, and 400 mg/kg) and this compound (5 and 10 mg/kg) was administered for 30 days, starting 60 days post-STZ injection.

-

Behavioral Assessment: Neuropathic pain responses were assessed using standard behavioral tests (e.g., hot plate, tail flick).

-

Biochemical Analysis: At the end of the treatment period, blood and tissue samples were collected to measure blood glucose, markers of oxidative-nitrosative stress, and the formation of advanced glycation end products (AGEs).[13]

-

Conclusion

The active constituents of Bacopa monnieri, particularly bacosides and the alkaloid this compound, exhibit significant therapeutic potential for neurological disorders. Their efficacy stems from a synergistic combination of mechanisms, including potent antioxidant and anti-inflammatory actions, modulation of key neurotransmitter systems, enhancement of synaptic plasticity via the CREB-BDNF pathway, and inhibition of apoptotic processes. The ability to target multiple pathological pathways simultaneously makes these compounds promising candidates for the development of novel therapies for neurodegenerative diseases and cognitive decline. Further clinical research is warranted to fully elucidate their therapeutic applications and to establish standardized, bioavailable formulations for clinical use.[2][5]

References

- 1. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Bacopa monnieri in Alzheimer’s Disease: Mechanisms and Potential Clinical Use—A Review [mdpi.com]

- 4. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABC Herbalgram Website [herbalgram.org]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacopa monnieri - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Vasodilatory Effects and Mechanisms of Action of Bacopa monnieri Active Compounds on Rat Mesenteric Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Bacoside Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacosides, the primary bioactive triterpenoid saponins isolated from the medicinal plant Bacopa monnieri, have garnered significant scientific attention for their diverse pharmacological activities, most notably their neuroprotective and cognitive-enhancing effects.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of these valuable compounds. It details the experimental protocols for their extraction and purification, presents quantitative data on yields and purity, and elucidates the key signaling pathways modulated by bacosides. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Bacopa monnieri, commonly known as Brahmi, has a long history of use in traditional Ayurvedic medicine as a nervine tonic.[4] Modern scientific investigation has identified a class of triterpenoid saponins, collectively known as bacosides, as the major active constituents responsible for the plant's therapeutic properties.[1][5] These compounds have demonstrated a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2][3][6] The primary focus of research has been on their potential to enhance memory, learning, and overall cognitive function.[2][3]

Bacoside A and Bacoside B were the first to be described and are complex mixtures of several individual saponins.[7] Bacoside A is a mixture of four saponin glycosides: bacopaside II, bacopaside X, bacoside A3, and bacopasaponin C.[2][8][9] Bacoside B differs from Bacoside A in its optical rotation and is composed of bacopaside IV, V, N1, and N2.[2][8] Pharmacologically, Bacoside A is considered more active than Bacoside B.[2][8] The intricate structures of these compounds and their relatively low abundance in the plant material present significant challenges for their isolation and purification.[10] This guide aims to provide detailed methodologies and quantitative data to aid in overcoming these challenges.

Biosynthesis of Bacosides

The biosynthesis of bacosides originates from the mevalonic acid pathway.[11] The process begins with acetyl-CoA, which is converted to isopentenyl pyrophosphate (IPP). IPP then serves as the precursor for the formation of farnesyl pyrophosphate (FPP). Squalene synthase utilizes FPP to produce squalene, which undergoes oxidation and cyclization to form the triterpenoid aglycones, jujubogenin and pseudojujubogenin.[11][12] These aglycones are then glycosylated by various uridine diphosphate glycosyltransferases (UGTs) to yield the diverse array of bacoside compounds.[12][13]

Experimental Protocols for Isolation and Purification

The isolation of bacosides from Bacopa monnieri is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are compiled from various research studies and represent common and effective methodologies.

Extraction

The initial step involves the extraction of crude saponins from the dried plant material.

-

Protocol 1: Alcoholic/Hydroalcoholic Extraction

-

Plant Material Preparation: Dry the aerial parts of Bacopa monnieri in a hot air oven at 37-42°C and grind to a powder of 30-40 mesh size.[14]

-

Solvent Extraction:

-

Concentration: Combine the extracts and concentrate under reduced pressure at a temperature of 45-60°C to remove the alcohol.[14][15][16]

-

-

Protocol 2: Sequential Polarity Gradient Extraction

-

Defatting: Mix 100 g of powdered plant material with 500 ml of hexane and reflux at 37°C for 6 hours to remove non-polar lipid content.[10]

-

Intermediate Polarity Extraction: Extract the defatted material with acetone using the same procedure.[10]

-

Polar Extraction: Finally, extract the residue with methanol to obtain the bacoside-rich fraction.[10] Dry the methanol extract using a rotary evaporator.[17]

-

Fractionation and Purification

The crude extract is then subjected to further fractionation and purification to isolate the bacosides.

-

Protocol 3: Solvent-Solvent Partitioning and Precipitation

-

Defatting: Wash the concentrated hydroalcoholic or water extract with a non-polar organic solvent like petroleum ether or hexane to remove fatty materials.[18]

-

Enrichment: Extract the resulting solid with a polar organic solvent such as ethyl acetate or n-butanol.[14][18] Wash the organic layer with water to remove water-soluble impurities like sugars and salts.[18]

-

Precipitation: Concentrate the organic extract and slowly add it to a stirred vessel containing acetone to precipitate the bacosides.[14]

-

Filtration: Filter the slurry to collect the crude bacoside precipitate.[14]

-

-

Protocol 4: Column Chromatography

-

Stationary Phase: Prepare a column with silica gel (100-200 mesh size) or HP-20 macroporous resin.[10][16][17]

-

Sample Loading: Dissolve the crude or enriched bacoside fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.[17]

-

Elution:

-

Silica Gel: Elute the column with a gradient of chloroform and methanol, or ethyl acetate and methanol.[17][18] Bacoside A, for instance, has been reported to elute at a methanol concentration of 18-21% in an ethyl acetate mobile phase.[9][17]

-

Macroporous Resin: After loading the sample, wash the column with 30% ethanol and 40% ethanol to remove impurities, then elute the bacosides with a higher concentration of ethanol.[16]

-

-

Fraction Collection and Analysis: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC) to identify the fractions containing bacosides.[10] Pool the relevant fractions and concentrate them to obtain the purified bacosides.

-

Analytical Characterization

The purity and identity of the isolated bacosides are confirmed using various analytical techniques.

-

High-Performance Thin-Layer Chromatography (HPTLC)

-

Mobile Phase: A common mobile phase is a mixture of Toluene:Ethylacetate:Methanol:Glacial Acetic acid (3:4:3:1 v/v/v/v) or Chloroform:Methanol:Water (18:9:0.6 v/v/v).[19][20]

-

Detection: After development, the plate is derivatized with a vanillin-sulfuric acid reagent and scanned at 540 nm.[4][20] The Rf value for Bacoside A is approximately 0.31-0.51 under these conditions.[19][20]

-

High-Performance Liquid Chromatography (HPLC)

-

Column: C8 or C18 reverse-phase columns are typically used.[21]

-

Mobile Phase: An isocratic or gradient elution with a mixture of water (often with a buffer like sodium sulfate or phosphoric acid) and an organic solvent like acetonitrile or methanol is employed.[7][21]

-

Standard: Bacopaside II is often used as a calibrating standard.[7]

-

-

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to elucidate the detailed chemical structure of the isolated bacosides.[22][23][24]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight and confirm the identity of the compounds.[21][23]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the bacoside molecules.[10][17]

-

Quantitative Data

The yield and purity of bacosides can vary significantly depending on the source of the plant material and the isolation method used. The following tables summarize quantitative data from various studies.

| Extraction/Purification Method | Starting Material | Yield of Bacoside A | Purity of Bacoside A | Reference |

| Sequential Polarity Gradient Extraction & Silica Gel Column Chromatography | Brahmi Tablets | 92.8 mg/g of crude extract | 83.46% | [9][17] |

| Sequential Polarity Gradient Extraction & Silica Gel Column Chromatography | Brahmi Tablets | 34.6 mg/g of crude extract | 93% | [10] |

| Macroporous Resin Chromatography | Bacopa monnieri medicinal material | Not specified for Bacoside A | Total Saponin Purity: 51.19% - 55.67% | [16] |

| Compound | Biological Activity | IC50 Value | Reference |

| Isolated Bacoside A | Acetylcholinesterase Inhibition | 9.96 µg/mL | [9][17] |

| Isolated Bacoside A | Antioxidant (DPPH radical scavenging) | 73.28 µg/mL | [9][17] |

| Purified Bacoside A | Acetylcholinesterase Inhibition | 9.91 µg/mL | [10] |

| Purified Bacoside A | Antioxidant (DPPH radical scavenging) | 29.22 µg/mL | [10] |

Signaling Pathways and Mechanisms of Action

Bacosides exert their pharmacological effects through the modulation of various signaling pathways. Their neuroprotective actions are particularly well-studied.

-

Antioxidant and Neuroprotective Pathways: Bacosides have been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[3][6] This helps to mitigate oxidative stress, a key factor in neurodegenerative diseases. They can also protect neurons from DNA damage and cytotoxicity, and promote the repair of damaged neurons by enhancing kinase activity and neuronal protein synthesis.[2][6][8]

-

Anti-inflammatory Pathways: Bacosides possess anti-inflammatory properties, which contribute to their neuroprotective effects.[1]

-

Anti-cancer Pathways: In the context of cancer, Bacoside A has been shown to induce cell cycle arrest and apoptosis in human glioblastoma cells by inhibiting Notch1 signaling.[2][8] It can also suppress the activities of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in cancer metastasis.[2][8]

Visualizations

Experimental Workflow for Bacoside A Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. wjpps.com [wjpps.com]

- 6. preprints.org [preprints.org]

- 7. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]

- 9. jees.in [jees.in]

- 10. ukaazpublications.com [ukaazpublications.com]

- 11. Bacoside Seminar | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]

- 15. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]

- 16. Separation and purification method of bacopa monnieri total saponin extract and application of bacopa monnieri total saponin extract in preparation of nervous system drugs - Eureka | Patsnap [eureka.patsnap.com]

- 17. jees.in [jees.in]

- 18. US20050209445A1 - Process for producing enriched fractions containing upto 100% of bacoside a and bacoside b from plant materials of bacopa species - Google Patents [patents.google.com]

- 19. impactfactor.org [impactfactor.org]

- 20. ijpsonline.com [ijpsonline.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Bacoside A vs Bacoside B structural differences

An In-depth Technical Guide on the Core Structural Differences Between Bacoside A and Bacoside B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacosides, the primary bioactive saponins of Bacopa monnieri, are integral to its nootropic and neuroprotective properties. Historically, these compounds were broadly classified into Bacoside A and Bacoside B. Contemporary analytical advancements have revealed that both are, in fact, complex mixtures of several structurally related dammarane-type triterpenoid saponins. This guide elucidates the core structural distinctions between the constituent compounds of Bacoside A and Bacoside B, providing detailed chemical information, comparative structural diagrams, and standardized analytical protocols for their differentiation and quantification. A key differentiator lies in the nature of their aglycone moieties, being either jujubogenin or its isomer, pseudojujubogenin, and the specific arrangement of sugar residues attached to this core.

Introduction to Bacoside A and Bacoside B

Bacoside A and Bacoside B are not single molecular entities but rather mixtures of triterpenoid saponins. Bacoside A is primarily composed of four major saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C[1]. Bacoside B is understood to be a mixture of bacopaside N1, bacopaside N2, bacopaside IV, and bacopaside V[2]. The fundamental structural variance between these two groups, and among their individual constituents, arises from two principal features:

-

The Aglycone Core: The triterpenoid aglycone is either jujubogenin or pseudojujubogenin.

-

The Glycosidic Linkages: The type, number, and attachment points of the sugar moieties (primarily arabinose and glucose) to the aglycone core.

Comparative Analysis of Aglycone Structures

The foundational difference in the saponin constituents of Bacosides A and B often lies in their aglycone backbone. Jujubogenin and pseudojujubogenin are isomers, differing in the stereochemistry at specific carbon atoms.

Caption: Isomeric relationship between Jujubogenin and Pseudojujubogenin.

Structural and Quantitative Data of Bacoside Constituents

The following tables summarize the key quantitative and structural data for the individual saponins comprising Bacoside A and Bacoside B.

Table 1: Constituents of Bacoside A

| Constituent | Molecular Formula | Molecular Weight ( g/mol ) | Aglycone |

| Bacoside A3 | C47H76O18 | 929.1 | Jujubogenin |

| Bacopaside II | C47H76O18 | 929.1 | Pseudojujubogenin |

| Bacopaside X | C46H74O17 | 899.1 | Jujubogenin Isomer |

| Bacopasaponin C | C46H74O17 | 899.1 | Pseudojujubogenin |

Table 2: Constituents of Bacoside B

| Constituent | Molecular Formula | Molecular Weight ( g/mol ) | Aglycone |

| Bacopaside N1 | C42H68O14 | 797.0 | Jujubogenin |

| Bacopaside N2 | C42H68O14 | 797.0 | Pseudojujubogenin |

| Bacopaside IV | C41H66O13 | 767.0 | Jujubogenin |

| Bacopaside V | C41H66O13 | 767.0 | Pseudojujubogenin |

Visualization of Structural Differences

The structural relationships and key differences between the constituents of Bacoside A and B can be visualized through the following diagrams.

Bacoside A Constituents

Caption: Aglycone composition of Bacoside A constituents.

Bacoside B Constituents

Caption: Aglycone composition of Bacoside B constituents.

Experimental Protocols for Separation and Identification

The separation and quantification of bacosides are predominantly achieved through High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC) Protocol

A validated HPLC method is crucial for the accurate quantification of individual bacosides[3][4].

-

Instrumentation: Agilent 1100 HPLC system with a UV-Vis detector or equivalent[4].

-

Column: Reverse phase C18 column (e.g., Phenomenex Synergi 250 mm × 4.6 mm, 5 µm)[4].

-

Mobile Phase: An isocratic mobile phase is commonly used, consisting of a mixture of acetonitrile and an aqueous solution of anhydrous sodium sulphate (0.72% w/v) adjusted to pH 2.3 with sulphuric acid. A typical ratio is 315:685 (v/v) acetonitrile to aqueous phase[4][5].

-

Flow Rate: 1.0 mL/min[4].

-

Injection Volume: 20 µL[4].

-

Detection: UV detection at 205 nm[4].

-

Standard Preparation: A stock solution of a reference standard (e.g., Bacopaside II) is prepared in methanol (e.g., 1 mg/mL)[4].

-

Sample Preparation:

-

Extract a known weight of powdered Bacopa monnieri plant material or formulation with a suitable solvent such as methanol.

-

The extract is then filtered through a 0.45 µm syringe filter prior to injection.

-

Caption: General workflow for HPLC analysis of bacosides.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC offers a rapid and cost-effective method for the qualitative and quantitative analysis of bacosides[6][7][8][9].

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates[8].

-

Mobile Phase: A common solvent system is Toluene:Ethylacetate:Methanol:Glacial Acetic acid in a ratio of 3:4:3:1 (v/v/v/v)[8]. Another reported mobile phase is chloroform:methanol:water (18:9:0.6 v/v/v)[6].

-

Sample Application: Apply standard and sample solutions as bands using an automated applicator.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Densitometric Scanning: After development, the plate is dried and scanned using a TLC scanner. The quantification is typically performed at 540 nm after derivatization with a suitable reagent (e.g., vanillin-sulphuric acid)[8].

Caption: General workflow for HPTLC analysis of bacosides.

Conclusion

The distinction between Bacoside A and Bacoside B is not one of a single pair of molecules but rather between two distinct families of saponin glycosides. The core structural differences are determined by the isomeric nature of their aglycone backbones (jujubogenin vs. pseudojujubogenin) and the specific patterns of glycosylation. For researchers and drug development professionals, a precise understanding of these differences, facilitated by robust analytical methodologies such as HPLC and HPTLC, is paramount for the standardization of Bacopa monnieri extracts and the elucidation of the specific pharmacological activities of each constituent.

References

- 1. Bacoside A - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]

- 4. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jees.in [jees.in]

- 6. ijpsonline.com [ijpsonline.com]

- 7. greenpharmacy.info [greenpharmacy.info]

- 8. impactfactor.org [impactfactor.org]

- 9. impactfactor.org [impactfactor.org]

In-Vitro Neuroprotective Mechanisms of Bacosides: A Technical Guide

Executive Summary

Bacosides, the primary bioactive triterpenoid saponins isolated from Bacopa monnieri, have demonstrated significant neuroprotective potential in a multitude of in-vitro studies. These compounds mitigate key pathological drivers of neurodegeneration, including amyloid-beta (Aβ) toxicity, oxidative stress, neuroinflammation, and apoptosis. This technical guide provides an in-depth review of the current in-vitro evidence, presenting quantitative data, detailed experimental protocols, and visual summaries of the core signaling pathways involved. The findings underscore the therapeutic promise of bacosides as lead compounds in the development of novel treatments for neurodegenerative diseases such as Alzheimer's disease.

Core Mechanisms of Neuroprotection

In-vitro research has elucidated several distinct but interconnected mechanisms through which bacosides exert their neuroprotective effects. These primarily involve direct interaction with pathological proteins, restoration of cellular homeostasis, and modulation of critical signaling cascades.

Inhibition of Amyloid-β (Aβ) Cytotoxicity and Aggregation

A central hallmark of Alzheimer's disease is the aggregation of amyloid-beta peptides into neurotoxic oligomers and fibrils. Bacoside A has been shown to directly interfere with this process. Pre-incubation of Bacoside A with Aβ42 peptide significantly inhibits the formation of mature fibrils and reduces Aβ-induced cytotoxicity in neuronal cell lines like SH-SY5Y.[1][2][3] Spectroscopic and microscopic analyses reveal that while Bacoside A does not disrupt the formation of Aβ42 oligomers, it effectively blocks their interaction with cell membranes and prevents their assembly into larger, toxic fibrils.[1][2][3] This suggests a dual protective mechanism: preventing fibril maturation and blocking the membrane-destabilizing effects of oligomers.[2] In-silico docking studies further support this by showing that Bacoside A interacts with the critical KLVFFA region of Aβ42, a stretch essential for the peptide's self-association.[4]

Table 1: Quantitative Data on Anti-Amyloid Effects of Bacosides

| Cell Line | Toxin | Bacoside Concentration | Observed Effect | Reference |

| SH-SY5Y | Aβ (1-42) | 50 µM | Significant inhibition of cytotoxicity and fibrillation. | [5] |

| Primary Cortical Neurons | Aβ peptide | 100 µg/mL (BME) | Increased cell viability; suppression of AChE activity. | [5] |

| U87MG | β-amyloid (10 µM) | Not specified | Prevented suppression of cell proliferation. | [6] |

BME: Bacopa monnieri Extract

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bacoside-A, an Indian Traditional-Medicine Substance, Inhibits β-Amyloid Cytotoxicity, Fibrillation, and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insights into Aβ42 aggregation inhibition by bacoside A and withanolide A: An in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and neuronal apoptosis inhibitory property of bacoside-A3 via downregulation of β-amyloid induced inflammatory response PMID: 33687113 | MCE [medchemexpress.cn]

The Modulatory Role of Bacosides on Neurotransmitter Systems: A Technical Guide

Abstract

Bacosides, the primary triterpenoid saponin constituents of Bacopa monnieri, have garnered significant scientific interest for their nootropic and neuroprotective properties. This technical guide provides an in-depth review of the molecular mechanisms through which bacosides modulate key neurotransmitter systems, including the cholinergic, monoaminergic (serotonin and dopamine), and GABAergic systems. We synthesize quantitative data from preclinical studies to delineate the effects of these compounds on neurotransmitter levels, enzyme kinetics, and receptor interactions. Detailed experimental protocols for foundational research in this area are provided, alongside graphical representations of signaling pathways and experimental workflows to facilitate comprehension and future research design. This document serves as a comprehensive resource for professionals engaged in the exploration and development of novel therapeutics targeting neurological and cognitive disorders.

Introduction

Bacopa monnieri, a perennial herb used for centuries in traditional Ayurvedic medicine, is recognized for its cognitive-enhancing effects.[1] The primary bioactive compounds responsible for these effects are a class of triterpenoid saponins known as bacosides.[2] Bacoside A, a major component, is itself a mixture of four distinct saponins: bacoside A3, bacopaside II, bacopasaponin C, and a jujubogenin isomer of bacopasaponin C.[3][4] These nonpolar glycosides are capable of crossing the blood-brain barrier, allowing them to directly interact with the central nervous system.[2][5]

Emerging research has elucidated several neuropharmacological mechanisms of action, including the modulation of critical neurotransmitter systems.[1][5] Bacosides have been shown to influence cholinergic pathways essential for memory formation, regulate monoaminergic systems tied to mood and executive function, and interact with the GABAergic system involved in neuronal inhibition and anxiety.[5][6][7] This guide consolidates the current understanding of these interactions, presenting key quantitative data and methodologies to support advanced research and development.

Modulation of the Cholinergic System

The cholinergic system, primarily mediated by acetylcholine (ACh), is fundamental to learning and memory.[8] Cognitive decline in neurodegenerative disorders like Alzheimer's disease is often linked to cholinergic dysfunction.[8] Bacosides enhance cholinergic neurotransmission through a dual mechanism: inhibiting the enzyme that degrades acetylcholine and potentially activating the enzyme responsible for its synthesis.[9]

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, bacosides increase the synaptic concentration and duration of action of acetylcholine.[8] Several studies have quantified the AChE inhibitory potential of various bacosides.

Activation of Choline Acetyltransferase (ChAT)

Some evidence suggests that Bacopa monnieri extracts may also enhance cholinergic function by activating choline acetyltransferase (ChAT), the enzyme that synthesizes acetylcholine from choline and acetyl-CoA.[9] This action would further increase the availability of acetylcholine for neurotransmission.

Quantitative Data: Cholinergic Enzyme Modulation

| Compound/Extract | Enzyme | Assay Type | IC50 Value | Reference(s) |

| Purified Bacoside A | Acetylcholinesterase (AChE) | In Vitro (Ellman's Method) | 9.91 µg/mL | [10] |

| Isolated Bacoside A | Acetylcholinesterase (AChE) | In Vitro | 9.96 µg/mL | [3] |

| Bacopaside X | Acetylcholinesterase (AChE) | In Vitro (Biochemical Assay) | 12.78 µM | [8] |

| Quercetin (from B. monnieri) | Acetylcholinesterase (AChE) | In Vitro (Biochemical Assay) | 12.73 µM | [8] |

| Apigenin (from B. monnieri) | Acetylcholinesterase (AChE) | In Vitro (Biochemical Assay) | 13.83 µM | [8] |

| Wogonin (from B. monnieri) | Acetylcholinesterase (AChE) | In Vitro (Biochemical Assay) | 15.48 µM | [8] |

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Modulation of the Monoaminergic System

Bacosides also exert significant influence over monoaminergic systems, including serotonin (5-HT) and dopamine (DA), which are crucial for mood regulation, motivation, and cognitive function.[11][12] The primary mechanism for this is the inhibition of monoamine oxidase (MAO), the enzyme responsible for degrading these neurotransmitters.

Inhibition of Monoamine Oxidase (MAO)

MAO exists in two isoforms, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. Inhibition of these enzymes can increase the synaptic availability of their respective neurotransmitters, which is a common strategy in antidepressant therapies.[13] Studies show that specific bacosides, particularly Bacopaside I, can selectively inhibit MAO-A.[9]

Effects on Neurotransmitter Levels

Animal studies have demonstrated that administration of Bacopa monnieri extract can alter the levels of monoamines in various brain regions. Treatment has been shown to increase serotonin levels in the hippocampus while decreasing dopamine levels.[5][14] Furthermore, in animal models of chronic stress, bacoside supplementation prevented the typical depletion of dopamine and serotonin, highlighting its adaptogenic potential.[12]

Quantitative Data: Monoamine Oxidase (MAO) Inhibition

| Compound/Extract | Enzyme | Assay Type | IC50 Value | Ki Value | Mode of Inhibition | Reference(s) |

| Bacopaside I | MAO-A | In Vitro (MAO-Glo™) | 17.08 ± 1.64 µg/mL | 42.5 ± 3.53 µg/mL | Mixed | [9] |

| Bacoside A Mixture | MAO-A & MAO-B | In Vitro (MAO-Glo™) | Inhibitory Activity Noted | - | - | [9] |

Ki (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme.

Modulation of the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the brain, playing a key role in reducing neuronal excitability and regulating anxiety. Preclinical studies suggest that bacosides may enhance GABAergic activity, contributing to the anxiolytic effects of Bacopa monnieri.[5] This modulation appears to occur through interactions with GABA receptors and by potentially increasing GABA synthesis.

Quantitative Data: Effects on Neurotransmitter Levels

| Treatment | Brain Region | Neurotransmitter Change | Animal Model | Reference(s) |

| B. monnieri Extract | Whole Brain | ↑ Serotonin (5-HT) | Postnatal Rats | [5][14] |

| B. monnieri Extract | Whole Brain | ↓ Dopamine (DA) | Postnatal Rats | [5][14] |

| B. monnieri Extract | Whole Brain | ↑ GABA | Rats | [5] |

| B. monnieri Extract | Whole Brain | ↑ Acetylcholine (ACh) | Rats | [5] |

| B. monnieri Extract | Striatum | ↓ Morphine-induced DA surge | Mice | [11][15] |

| B. monnieri Extract | Striatum | ↓ Morphine-induced Serotonin metabolite (5-HIAA) surge | Mice | [11][15] |

| Bacoside A (10 mg/kg) | Brain | Prevents smoke-induced depletion of antioxidant vitamins | Rats | [16][17] |

Note: This table summarizes qualitative changes reported in the literature. Quantitative values (e.g., ng/g tissue) vary significantly based on experimental design.

Experimental Protocols

The following protocols are generalized methodologies based on established practices for assessing the neuropharmacological effects of compounds like bacosides.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion detectable at 412 nm.[10][18]

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 50 mM, pH 8.0).

-

DTNB solution (e.g., 10 mM in buffer).

-

AChE enzyme solution (e.g., 0.5-1.0 U/mL in buffer).

-

Substrate: Acetylthiocholine iodide (ATCI) solution (e.g., 75 mM in buffer).

-

Inhibitor solutions: Bacosides dissolved in an appropriate solvent (e.g., DMSO), prepared in serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of DTNB solution.

-

Add 20 µL of AChE enzyme solution.

-

Add 20 µL of the bacoside inhibitor solution (or vehicle for control).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for 15-30 minutes.

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution.

-

Immediately begin kinetic reading of absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

-

Protocol: Monoamine Oxidase (MAO) Inhibition Assay (Luminescent Method)

This protocol is based on the principle of commercially available kits like the MAO-Glo™ Assay. It measures the activity of MAO by detecting a luminescent signal produced from a derivative of the primary amine substrate.[9]

-

Reagent Preparation:

-

MAO-A or MAO-B enzyme solution.

-

MAO substrate solution (provided in kit).

-

Luciferin detection reagent.

-

Inhibitor solutions: Bacosides and reference inhibitors (e.g., clorgyline for MAO-A) prepared in serial dilutions.

-

-

Assay Procedure:

-

Add MAO enzyme, buffer, and inhibitor solution to wells of a white-walled 96-well plate.

-

Incubate for 15-60 minutes at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate for 30-60 minutes at room temperature.

-

Stop the reaction and initiate luminescence by adding the Luciferin Detection Reagent.

-

Incubate for 20 minutes in the dark.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate percentage inhibition based on the reduction in the luminescent signal compared to the control.

-

Determine IC50 values as described for the AChE assay. For Ki determination, the assay is run at multiple substrate concentrations.

-

Protocol: GABA-A Receptor Binding Assay ([³H]Muscimol)

This radioligand binding assay quantifies the ability of a test compound to displace a radioactive ligand ([³H]muscimol) from the GABA-A receptor.[19][20]

-

Membrane Preparation (from rat cerebral cortex):

-

Homogenize tissue in ice-cold 0.32 M sucrose buffer.

-

Perform differential centrifugation steps to isolate the crude synaptic membrane fraction (P2 pellet).

-

Wash the membranes multiple times by resuspension and centrifugation in buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In reaction tubes, combine the prepared membranes (0.1-0.2 mg protein), a fixed concentration of [³H]muscimol (e.g., 5 nM), and varying concentrations of the test bacoside compound.

-

Total Binding: Tubes with membranes and radioligand only.

-

Non-specific Binding: Tubes with membranes, radioligand, and a high concentration of a known displacer (e.g., 10 mM GABA).

-

Incubate at 4°C for 45-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the bacoside to determine the IC50 or Ki value.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jees.in [jees.in]

- 4. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of Bacopa monniera extract and individual constituents on human recombinant monoamine oxidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ukaazpublications.com [ukaazpublications.com]

- 11. A Bacoside containing Bacopa monnieri extract reduces both morphine hyperactivity plus the elevated striatal dopamine and serotonin turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. examine.com [examine.com]

- 13. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bacopa monniera leaf extract up-regulates tryptophan hydroxylase (TPH2) and serotonin transporter (SERT) expression: implications in memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. PDSP - GABA [kidbdev.med.unc.edu]

- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Bacosine Derivatives: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacosine and its derivatives, saponins isolated from Bacopa monnieri, have garnered significant scientific attention for their diverse pharmacological activities. Traditionally used in Ayurvedic medicine as a nerve tonic, modern research has unveiled their potential in treating a spectrum of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their therapeutic promise. Detailed signaling pathways and experimental workflows are visualized to facilitate comprehension and further research in this burgeoning field of natural product-based drug discovery.

Introduction to this compound and its Derivatives

Bacosides are a class of triterpenoid saponins that are considered the principal bioactive constituents of the medicinal plant Bacopa monnieri. Bacoside A is a primary mixture of four major saponin glycosides: bacopaside II, bacopaside X, bacoside A3, and bacopasaponin C. The aglycone moieties, jujubogenin and pseudojujubogenin, form the structural backbone of these compounds. Acid hydrolysis of bacosides can yield derivatives such as ebelin lactone and bacogenin A1. These modifications, along with other semi-synthetic alterations, are being explored to enhance the therapeutic efficacy and pharmacokinetic properties of these natural compounds.

Therapeutic Potential and Mechanisms of Action

This compound derivatives exhibit a wide array of therapeutic effects, primarily attributed to their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.

Neuroprotective Effects

Bacosides are renowned for their nootropic effects, including memory enhancement and cognitive improvement. Their neuroprotective mechanisms are multifaceted:

-

Antioxidant Activity: Bacosides effectively scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby mitigating oxidative stress in the brain.

-

Anti-inflammatory Action: In the central nervous system, bacosides can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines.

-

Modulation of Neurotransmitter Systems: Bacoside derivatives have been shown to interact with serotonergic and dopaminergic systems, contributing to their cognitive and anxiolytic effects.

-

Inhibition of Beta-Amyloid Aggregation: A key pathological hallmark of Alzheimer's disease is the aggregation of beta-amyloid (Aβ) peptides. Bacoside A has been demonstrated to inhibit the fibrillation of Aβ and reduce its cytotoxicity, suggesting a potential therapeutic role in Alzheimer's disease[1][2].

Anticancer Activity

Emerging evidence highlights the potent anticancer activity of this compound derivatives against various cancer cell lines. The primary mechanism of action is the induction of apoptosis (programmed cell death) through the intrinsic pathway. This involves:

-

Modulation of Bcl-2 Family Proteins: Bacosides can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the permeabilization of the mitochondrial membrane[3].

-

Activation of Caspases: The release of cytochrome c from the mitochondria initiates a cascade of caspase activation, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death[3][4].

-

Cell Cycle Arrest: Some bacoside derivatives have been shown to induce cell cycle arrest at different phases, preventing cancer cell proliferation[5].

-

Inhibition of Signaling Pathways: The PI3K/Akt pathway, often hyperactivated in cancer, is a target for some this compound derivatives. Inhibition of this pathway can suppress tumor growth and survival[6].

Anti-inflammatory Effects

The anti-inflammatory properties of bacosides are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. Bacosides have been shown to:

-

Inhibit IKK activity: This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

-

Prevent NF-κB Translocation: By stabilizing IκBα, bacosides prevent the translocation of the p65 subunit of NF-κB to the nucleus.

-

Downregulate Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a decrease in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS)[7][8].

Quantitative Data on Therapeutic Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound derivatives in various therapeutic contexts.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Bacopa monnieri Ethanolic Extract | MCF-7 (Breast) | 72.0 | [9] |

| Bacopa monnieri Ethanolic Extract | MDA-MB-231 (Breast) | 75.0 | [9] |

| Bacopa monnieri Dichloromethane Fraction | MCF-7 (Breast) | 57.0 | [9] |

| Bacopa monnieri Dichloromethane Fraction | MDA-MB-231 (Breast) | 42.0 | [9] |

| Bacopa monnieri Hexane Fraction | MCF-7 (Breast) | 53.0 | [10] |

| Bacopaside II | SW480 (Colon) | 17.3 µM | [5] |

| Bacopaside II | SW620 (Colon) | 14.6 µM | [5] |

| Bacopaside II | HCT116 (Colon) | 14.5 µM | [5] |

| Bacopaside II | HT-29 (Colon) | 18.4 µM | [5] |

| Bacoside A-rich fraction | A-498 (Kidney) | Potent (qualitative) | [11] |

| Bacoside A-rich fraction | HT-29 (Colon) | Potent (qualitative) | [11] |

| Bacoside A-rich fraction | MCF-7 (Breast) | Potent (qualitative) | [11] |

| Bacoside A | U-87 MG (Glioblastoma) | Cytotoxic at 80 & 100 | [5] |

Table 2: Neuroprotective and Antioxidant Activities of this compound Derivatives

| Compound | Activity | Assay | IC50 / Ki / EC50 | Reference |

| This compound | Antihyperglycemic (inhibition of glycosylated hemoglobin) | in vitro | 7.44 µg/mL | [12] |

| Ebelin Lactone | M1 Receptor Binding | Radioligand Binding | Ki = 0.45 µM | [13] |

| Ebelin Lactone | 5-HT2A Receptor Binding | Radioligand Binding | Ki = 4.21 µM | [13] |

| Bacoside A & Bacopaside X | D1 Receptor Binding | Radioligand Binding | Ki = 9.06 µM | [13] |

| Bacopa monnieri Butanol Fraction | Antioxidant | FRSA | EC50 = 55.61 µg/mL | [4] |

Experimental Protocols

Synthesis of this compound Derivatives

While many studies utilize extracts or purified natural bacosides, the generation of derivatives like ebelin lactone can be achieved through acid hydrolysis of the parent compounds.

Protocol 4.1.1: Preparation of Ebelin Lactone from Bacopa monnieri Extract

-

Extraction: A dried and powdered Bacopa monnieri plant is subjected to solvent extraction, typically with an alcohol such as methanol or ethanol, to yield a crude extract containing bacosides[9].

-

Acid Hydrolysis: The bacoside-rich extract is then subjected to acid hydrolysis. This is achieved by refluxing the extract with a mineral acid, such as 2N sulfuric acid (H₂SO₄), for a period of time (e.g., 4 hours) at an elevated temperature (e.g., 90°C)[9]. This process cleaves the glycosidic bonds, releasing the aglycones (jujubogenin and pseudojujubogenin).

-

Cyclization: Under acidic conditions, jujubogenin can undergo cyclization to form the more stable derivative, ebelin lactone[12].

-

Purification: The resulting mixture containing ebelin lactone is then purified. This can involve steps such as cooling to induce precipitation, followed by recrystallization from a suitable solvent like methanol or ethanol to obtain purified ebelin lactone[9].

Biological Assays

Protocol 4.2.1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Protocol 4.2.2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).

-

Reaction Mixture: Various concentrations of the this compound derivative are added to the DPPH solution. A control containing only the solvent is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The EC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.

Protocol 4.2.3: Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample. For example, to assess the effect of a this compound derivative on the PI3K/Akt pathway, the phosphorylation status of Akt can be examined.

-

Cell Lysis: Cells treated with the this compound derivative are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The band intensities can be quantified to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential across a range of diseases. Their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, make them attractive candidates for further drug development. The data presented in this guide underscore the need for continued research to fully elucidate the structure-activity relationships of a wider array of semi-synthetic derivatives. Optimization of their pharmacokinetic and pharmacodynamic profiles will be crucial for translating their preclinical efficacy into clinical applications. Future studies should focus on identifying the specific molecular targets of these compounds to enable more rational drug design and to develop novel, safe, and effective therapies for complex human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic insights into Aβ42 aggregation inhibition by bacoside A and withanolide A: An in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calycosin induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2024107995A1 - Ebelin lactone or bacogenin a1 enriched composition and method of preparation thereof - Google Patents [patents.google.com]

- 13. Synthesis of sialyl Lewis X ganglioside analogues containing modified L-fucose residues - PubMed [pubmed.ncbi.nlm.nih.gov]

An Ethnobotanical and Mechanistic Deep Dive into Bacopa monnieri: A Technical Guide for Researchers

Part 1: Ethnobotanical History of Bacopa monnieri